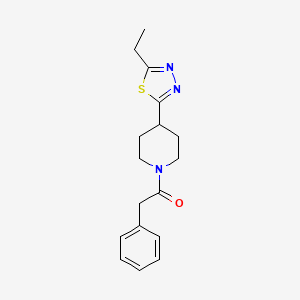

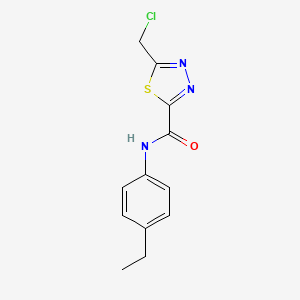

1-(4-(5-乙基-1,3,4-噻二唑-2-基)哌啶-1-基)-2-苯乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various heterocyclic compounds has been a subject of interest due to their potential biological activities. In the first study, a compound with a 1,2,3-thiadiazole moiety was synthesized through the reaction of 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with 4-methoxyacetophenone. The synthesis process was followed by characterization using IR, 1H NMR, HRMS, elemental analysis, and single-crystal X-ray diffraction . Similarly, the second study reports the synthesis of piperazine derivatives through a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, with SO4^2−/Y2O3 as a catalyst in ethanol . The third study describes the synthesis of 1-phenylethanol derivatives from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives, characterized by IR, 1H NMR, HRMS, and X-ray crystal diffraction .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for understanding their potential interactions and biological activities. In the first paper, the crystal structure of the synthesized compound was determined to belong to the monoclinic space group P21/c. The 1,2,3-thiadiazol ring was found to be nearly vertical with both phenyl rings, and the molecule exhibited intermolecular weak hydrogen bonds and π-π stacking interactions, which extended the molecules into a two-dimensional layer framework . The second paper does not provide detailed structural analysis, but the compounds were characterized by spectral studies . In the third paper, the structures of the synthesized derivatives were confirmed by X-ray crystal structure analysis, with isomeric intermediates being differentiated by 1H NMR chemical shifts .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multi-step processes that require precise conditions and catalysts. The first paper does not detail the specific reaction mechanism but mentions the formation of intermolecular weak hydrogen bonds and π-π stacking interactions . The second paper describes a cyclocondensation reaction facilitated by a sulfate-based catalyst, which is a key step in the formation of the piperazine derivatives . The third paper involves the transformation of pyrazole carboxylate derivatives into phenylethanol derivatives, indicating a reaction that involves nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their structural characteristics and the presence of specific functional groups. The first paper reports the crystal density and molecular interactions, which suggest the compound's solid-state properties . The second paper does not provide explicit physical properties but mentions the use of spectral studies for characterization, which implies certain chemical properties like functional group presence . The third paper's biological evaluation suggests that the physical and chemical properties of the synthesized compounds are conducive to biological activity, as evidenced by their ability to suppress lung cancer cell growth .

Biological Activity

The biological activity of these compounds is a significant aspect of their study. The first paper reports fungicidal activity for the synthesized compound . The second paper highlights that some of the synthesized piperazine derivatives showed excellent antibacterial and antifungal activities, comparable to standard drugs . The third paper's preliminary biological evaluation showed that some of the synthesized derivatives could suppress A549 lung cancer cell growth, indicating potential therapeutic applications .

科学研究应用

噻唑衍生物的抗菌活性

已合成噻唑衍生物并评估了其抗菌活性。例如,噻唑及其稠合衍生物的新合成方法已显示出对细菌和真菌菌株的抗菌活性。此类化合物是通过涉及乙氧羰基亚甲基噻唑-4-酮和各种试剂的反应合成的,从而得到具有潜在抗菌应用的衍生物 (Wardkhan 等人,2008)。

表面活性剂的杂环合成

已由硬脂酸合成噻二唑基衍生物,并评估了它们的非离子表面活性剂性质以及抗菌活性。这些化合物包括噻二唑基哌啶和哌嗪衍生物,表明它们在创建具有潜在抗菌益处的生物活性表面活性剂中的应用 (Abdelmajeid 等人,2017)。

抗心律失常活性

已合成基于哌啶的 1,3-噻唑、1,3,4-噻二唑和 1,3-噻唑并[2,3-c]-1,2,4-三唑衍生物,并显示出具有显著的抗心律失常活性。这项研究突出了此类化合物在心血管疾病治疗中的治疗潜力 (Abdel‐Aziz 等人,2009)。

结核分枝杆菌 GyrB 抑制剂

已设计、合成和评估了噻唑-氨基哌啶杂合类似物作为结核分枝杆菌 GyrB ATP 酶的抑制剂,展示了它们在抗结核治疗中的潜力。值得注意的是,该系列中的特定化合物对结核病表现出有希望的活性,突出了它们在应对这一全球健康挑战中的重要性 (Jeankumar 等人,2013)。

安全和危害

While specific safety and hazard information for “1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone” was not found, it’s important to note that thiadiazole-containing compounds have been used in clinics, including diuretics acetazolamide and methazolamide or antibiotics cefazedone and cefazolin sodium .

未来方向

Thiadiazole derivatives have shown promise in the development of more effective anticancer therapeutics . Several thiadiazole-containing compounds have moved into clinical trials either as single agents or in combination with existing anticancer drugs . The future of “1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone” and similar compounds may lie in further exploration of their anticancer potential.

属性

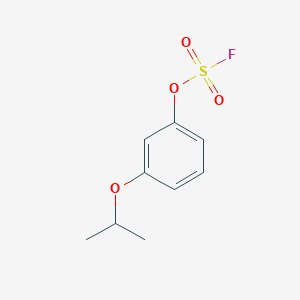

IUPAC Name |

1-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-2-15-18-19-17(22-15)14-8-10-20(11-9-14)16(21)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTYJCVPLPRSBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C2CCN(CC2)C(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2537891.png)

![2-[6-allyl-2-(diethylamino)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2537895.png)

![(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid](/img/no-structure.png)

![N-[(benzylamino)carbonyl]-2-chloropropanamide](/img/structure/B2537903.png)

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2537907.png)

![1,6,7-trimethyl-3-(4-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537914.png)